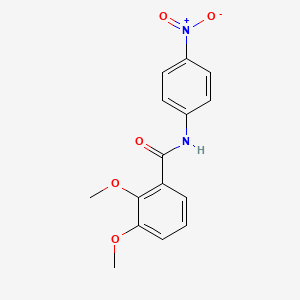

2,3-dimethoxy-N-(4-nitrophenyl)benzamide

Description

2,3-Dimethoxy-N-(4-nitrophenyl)benzamide is a benzamide derivative characterized by a methoxy-substituted aromatic ring (2,3-dimethoxy) linked via an amide bond to a 4-nitrophenyl group. Its crystal structure (orthorhombic space group P2₁2₁2₁) reveals a dihedral angle of 82.32° between the benzamide and 4-nitrophenyl rings, with intramolecular C–H···O hydrogen bonds stabilizing the conformation . Hirshfeld surface analysis highlights intermolecular N–H···O hydrogen bonds contributing to a 3D network in the solid state .

Properties

IUPAC Name |

2,3-dimethoxy-N-(4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-21-13-5-3-4-12(14(13)22-2)15(18)16-10-6-8-11(9-7-10)17(19)20/h3-9H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSJITYEGYUWLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide typically involves the reaction of 2,3-dimethoxybenzoyl chloride with 4-nitroaniline in the presence of a base. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:

- Dissolve 2,3-dimethoxybenzoyl chloride in THF.

- Add a solution of 4-nitroaniline in THF dropwise to the reaction mixture.

- Stir the reaction mixture at room temperature for several hours.

- Isolate the product by filtration and purify it using recrystallization techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as halides, thiols, or amines.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Reduction: 2,3-dimethoxy-N-(4-aminophenyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, 2,3-dimethoxy-N-(4-nitrophenyl)benzamide serves as a building block for synthesizing more complex organic molecules. Its structure allows for various functionalization reactions, making it a versatile compound in synthetic pathways.

- Synthesis of Derivatives : The compound can be modified to create derivatives with enhanced properties or new functionalities. For example, the reduction of the nitro group can yield 2,3-dimethoxy-N-(4-aminophenyl)benzamide, which may exhibit different biological activities.

Biology

The compound's derivatives have shown potential biological activities , including:

- Antimicrobial Properties : Studies indicate effectiveness against various bacterial strains such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated significant growth inhibition of these pathogens, suggesting its potential as an antimicrobial agent .

- Antioxidant Activity : The structural configuration allows for interactions that may neutralize reactive oxygen species, contributing to its antioxidant properties .

Medicine

In medicinal chemistry, benzamide derivatives like this compound are explored for their therapeutic effects:

- Anti-inflammatory and Anticancer Activities : Research shows that certain derivatives exhibit promising anti-inflammatory effects and may inhibit tumor growth through various mechanisms .

- Mechanism of Action : The nitrophenyl group can participate in electron transfer reactions, while the methoxy groups influence solubility and reactivity, modulating biological pathways that lead to observed therapeutic effects.

Industrial Applications

The compound has potential applications in the development of new materials with specific chemical properties. Its unique structure makes it suitable for creating polymers and coatings with tailored functionalities.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study conducted on the compound's efficacy against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent. The findings suggest that modifications to the nitrophenyl group can enhance activity against resistant strains .

- Crystal Structure Analysis : The crystal structure of this compound was characterized using X-ray diffraction methods. The analysis revealed intermolecular interactions that contribute to its stability and reactivity, providing insights into how structural features influence biological activity .

- Synthesis and Characterization : The synthesis process involves reacting 2,3-dimethoxybenzoyl chloride with 4-nitroaniline under controlled conditions. This method highlights the importance of optimizing reaction parameters to achieve high yields and purity in industrial applications .

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide and its derivatives involves interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the methoxy groups can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

2,3-Dimethoxy-N-(4-Methylphenyl)benzamide

- Substituents : 2,3-Dimethoxybenzamide + 4-methylphenyl.

- Structural Insights : Similar benzamide skeleton but lacks nitro group-induced hydrogen bonding. Crystal packing differences likely due to weaker intermolecular interactions .

2-Nitro-N-(4-Nitrophenyl)benzamide

- Substituents : Benzamide with 2-nitro and 4-nitrophenyl groups.

- Key Differences: Dual nitro groups increase electron-withdrawing effects, lowering pKa compared to the target compound. The dihedral angle (82.32°) matches the target compound, but intramolecular hydrogen bonding forms a non-planar 6-membered ring .

3,5-Dimethoxy-N-(4-Methoxy-2-Nitrophenyl)benzamide

- Substituents : 3,5-Dimethoxybenzamide + 4-methoxy-2-nitrophenyl.

- Key Differences : Methoxy groups at 3,5-positions (vs. 2,3-) and an additional methoxy at the 4-position on the nitrophenyl ring. Higher molecular weight (332.31 g/mol) and predicted density (1.317 g/cm³) suggest distinct packing efficiency .

Pharmacologically Relevant Analogues

2,3-Dimethoxy-N-[1-(4-Fluorobenzyl)piperidin-4-yl]benzamide (MBP)

- Substituents : Piperidinyl group with 4-fluorobenzyl substitution.

- Key Differences : The piperidinyl group enhances binding to dopamine D2 receptors, as seen in antipsychotic studies. Molecular weight (372.43 g/mol) and fluorine’s electronegativity improve blood-brain barrier penetration compared to the nitro-substituted target compound .

N-(4-Amino-2-Methylphenyl)-2-(2-Methoxyethoxy)benzamide

- Substituents: Amino and methyl groups on phenyl ring + methoxyethoxy side chain.

- Likely divergent biological targets compared to nitro-containing analogues .

Key Structural and Functional Insights

- Hydrogen Bonding : Intramolecular and intermolecular H-bonds in nitro-containing compounds enhance thermal stability and influence solubility .

- Pharmacological Potential: Piperidinyl and fluorobenzyl substituents (e.g., MBP) show pronounced dopamine receptor affinity, whereas nitro groups may prioritize applications in materials science or as synthetic intermediates .

Biological Activity

2,3-Dimethoxy-N-(4-nitrophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzamide core with two methoxy groups and a nitrophenyl substituent. This arrangement significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 236.23 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to several mechanisms:

- Electron Transfer Reactions : The nitrophenyl group participates in electron transfer, which can modulate various cellular pathways.

- Bioreduction : The nitro group can be reduced to an amino group within biological systems, leading to the formation of reactive intermediates that interact with cellular components.

- Hydrogen Bonding : The amide functional group allows for hydrogen bonding with biological targets, enhancing its interaction with proteins and enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied against various bacterial strains, showing effectiveness particularly against:

- Staphylococcus aureus

- Methicillin-resistant Staphylococcus aureus (MRSA)

In vitro studies have demonstrated that the compound can inhibit the growth of these pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce cytotoxic effects on cancer cell lines by disrupting cell proliferation pathways. For instance:

- Inhibition of Cell Growth : It has shown promising results in inhibiting the growth of leukemia cells in micromolar concentrations .

- Mechanisms Involved : The compound may affect multiple biochemical pathways related to inflammation and cell growth, potentially leading to apoptosis in cancer cells .

Case Studies and Research Findings

- Antibacterial Efficacy :

- Cytotoxicity Assessment :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key observations include:

- The presence of methoxy groups enhances solubility and may increase bioavailability.

- The positioning of the nitro group is critical; variations can lead to altered reactivity and biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.